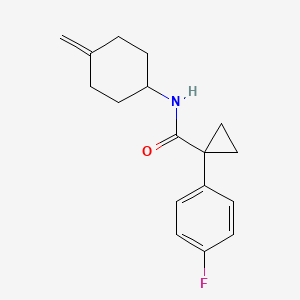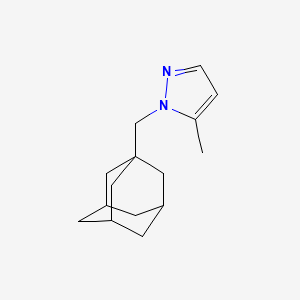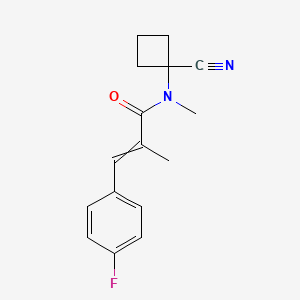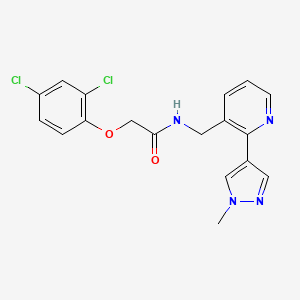
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide (also known as FUMCYC) is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
FUMCYC has been studied for its potential use as a pharmacological tool for investigating the role of the endocannabinoid system in various physiological processes. The endocannabinoid system plays a crucial role in regulating pain, appetite, mood, and other physiological processes. FUMCYC has been shown to act as a selective antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of these processes. FUMCYC has also been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
Mechanism of Action
FUMCYC acts as a selective antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system. The CB1 receptor plays a crucial role in the regulation of pain, appetite, mood, and other physiological processes. FUMCYC binds to the CB1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the activity of the endocannabinoid system. This results in the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
FUMCYC has been shown to modulate the activity of the endocannabinoid system, leading to a variety of biochemical and physiological effects. FUMCYC has been shown to decrease food intake and body weight in animal models of obesity. FUMCYC has also been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of drug addiction. FUMCYC has also been shown to modulate pain perception and mood, suggesting its potential use in the treatment of chronic pain and mood disorders.
Advantages and Limitations for Lab Experiments
FUMCYC has several advantages as a pharmacological tool for investigating the endocannabinoid system. FUMCYC is a selective antagonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. FUMCYC has also been shown to have high potency and selectivity, making it suitable for use in a variety of experimental paradigms. However, one limitation of FUMCYC is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of FUMCYC. One direction is the investigation of the role of the endocannabinoid system in the regulation of metabolic disorders, such as obesity and diabetes. FUMCYC has been shown to decrease food intake and body weight, suggesting its potential use in the treatment of these disorders. Another direction is the investigation of the potential use of FUMCYC in the treatment of drug addiction. FUMCYC has been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of addiction. Finally, the development of more selective and potent CB1 receptor antagonists may lead to the development of more effective pharmacological tools for investigating the endocannabinoid system.
Synthesis Methods
FUMCYC can be synthesized using a multistep process involving the reaction of 4-fluoroaniline with cyclohexanone to form 4-fluorophenylcyclohexanone. This intermediate compound is then reacted with methylamine to form N-(4-fluorophenyl)cyclohexylmethylamine, which is further reacted with cyclopropanecarboxylic acid to form FUMCYC. The synthesis of FUMCYC has been optimized to produce high yields and purity, making it suitable for scientific research applications.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-12-2-8-15(9-3-12)19-16(20)17(10-11-17)13-4-6-14(18)7-5-13/h4-7,15H,1-3,8-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSGIAFFIKZCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B2856222.png)

![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B2856225.png)


![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856229.png)
![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/no-structure.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2856236.png)

![2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol](/img/structure/B2856238.png)
